molecular formula C19H22N4O4 B12143018 Agn-PC-0loxzx CAS No. 6431-57-8

Agn-PC-0loxzx

Cat. No.: B12143018
CAS No.: 6431-57-8
M. Wt: 370.4 g/mol
InChI Key: PVERQYSXWWUBHI-UHFFFAOYSA-N
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Description

Agn-PC-0loxzx is a chemical compound with a molecular mass of 370.4031 daltons . It is recognized for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.

Chemical Reactions Analysis

Agn-PC-0loxzx undergoes various chemical reactions, including:

Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are quaternary ammonium cations and other substituted derivatives.

Scientific Research Applications

Agn-PC-0loxzx has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0loxzx involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can modulate various biochemical processes. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Agn-PC-0loxzx can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific molecular structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

6431-57-8

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H22N4O4/c1-4-27-10-6-9-22-15(20)13(19(25)26-3)11-14-17(22)21-16-12(2)7-5-8-23(16)18(14)24/h5,7-8,11,20H,4,6,9-10H2,1-3H3

InChI Key

PVERQYSXWWUBHI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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